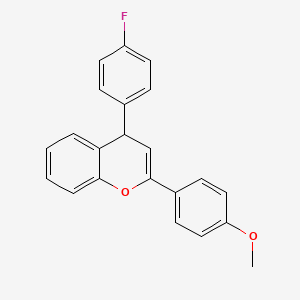![molecular formula C13H16ClNO3 B11606086 5-[(2-Chlorophenyl)amino]-2-ethyl-5-oxopentanoic acid](/img/structure/B11606086.png)
5-[(2-Chlorophenyl)amino]-2-ethyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid is an organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further connected to an ethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid typically involves the reaction of 2-chloroaniline with ethylbutanoic acid derivatives under specific conditions. One common method involves the use of glutaric anhydride and 2-chloroaniline in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamoyl derivatives, amines, and oxidized carboxylic acids.
Scientific Research Applications
4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid: Similar structure but with an additional chlorine atom on the phenyl ring.
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: Similar structure with the chlorine atom in a different position on the phenyl ring.
Uniqueness
4-[(2-Chlorophenyl)carbamoyl]-2-ethylbutanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylbutanoic acid backbone also differentiates it from other carbamoyl derivatives, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
5-(2-chloroanilino)-2-ethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c1-2-9(13(17)18)7-8-12(16)15-11-6-4-3-5-10(11)14/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
SGAOPLDVXUIGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-Methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11606013.png)
![ethyl 1-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11606021.png)
![(6Z)-3-(benzylsulfanyl)-6-({1-[2-(2-chlorophenoxy)ethyl]-1H-pyrrol-2-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B11606034.png)
![Methyl (4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}phenoxy)acetate](/img/structure/B11606037.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11606055.png)
![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11606059.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606064.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11606068.png)
![2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11606070.png)
![Ethyl 4-[3-(4-chlorophenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11606071.png)
![4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl dibutylcarbamodithioate](/img/structure/B11606078.png)

![3-(4-bromophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11606092.png)
![2-[(5Z)-6-oxo-5-(3,4,5-trimethoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11606097.png)
